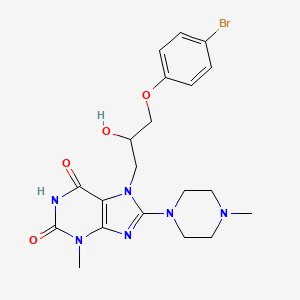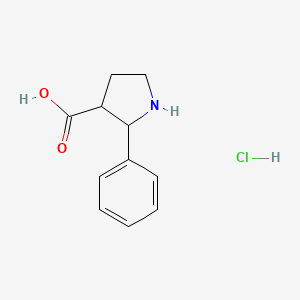![molecular formula C21H20N6OS B2450811 N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide CAS No. 895120-05-5](/img/structure/B2450811.png)
N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including an ethylphenyl group, a 1,2,3-triazole ring, a 1,2,4-thiadiazole ring, and a benzamide group . These groups are common in many pharmaceuticals and synthetic organic compounds.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the triazole and thiadiazole rings suggests that the compound may have a cyclic structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole and thiadiazole rings, as well as the benzamide group. These groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethylphenyl group could increase its hydrophobicity, while the triazole and thiadiazole rings could contribute to its stability .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds with structures involving 1,2,4-triazole and 1,3,4-thiadiazole have shown promising in vitro antimicrobial activity against various bacterial strains such as Staphylococcus aureus, S. epidermidis, and Bacillus subtilis, indicating potential applications in developing new antimicrobial agents (Tehranchian et al., 2005).
Anticonvulsant Properties
Research indicates that 1,3,4-thiadiazole derivatives exhibit significant anticonvulsant activity, highlighting their potential in the development of novel antiepileptic drugs. This suggests that structurally related compounds could be explored for their efficacy in treating seizure disorders (Sych et al., 2018).
Drug Development and Quality Control
The development of quality control methods for anticonvulsants among derivatives of 1,3,4-thiadiazole is very promising. This includes the synthesis of compounds with high anticonvulsive activity and the establishment of methods for their identification, impurity determination, and quantitative analysis, which is crucial for the standardization of new medicinal substances (Sych et al., 2018).
Liquid Crystalline Properties
The synthesis of compounds containing 1,3,4-thiadiazole and 1,2,4-triazole rings has led to the discovery of materials exhibiting enantiotropic nematic mesophases and potentially smectic phases. These findings are significant for the field of materials science, particularly in the development of new liquid crystalline materials for display technologies (Tomma et al., 2009).
Anticancer Potential
Compounds featuring thiadiazole and triazole structures have demonstrated potent antioxidant and anticancer properties, indicating their potential as novel therapeutic agents for cancer treatment. This suggests a promising area of research in exploring related compounds for anticancer activity (Sunil et al., 2010).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[3-[1-(4-ethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS/c1-4-15-8-10-17(11-9-15)27-14(3)18(24-26-27)19-22-21(29-25-19)23-20(28)16-7-5-6-13(2)12-16/h5-12H,4H2,1-3H3,(H,22,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNFOULUBMQEGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-((1H-imidazol-4-yl)methyl)-1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine](/img/structure/B2450730.png)
![1-benzyl-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2450731.png)


![methyl 1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylate](/img/structure/B2450738.png)




![6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-yl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2450748.png)

